N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-2-(o-tolyloxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-2-(o-tolyloxy)acetamide, commonly known as MI-773, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound has shown promising results in preclinical studies, and its mechanism of action has been extensively studied. MI-773 has the potential to become a valuable tool in cancer research, and
Scientific Research Applications
Antimicrobial and Antifungal Agents
Research has highlighted the synthesis of compounds related to N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-2-(o-tolyloxy)acetamide, demonstrating significant antimicrobial and antifungal activities. For instance, Bardiot et al. (2015) discovered 2-(2-oxo-morpholin-3-yl)-acetamide derivatives with potent fungicidal effects against Candida species, highlighting their potential as broad-spectrum antifungal agents. These findings were supported by the structure-activity relationship studies and in vivo efficacy in murine models, suggesting their applicability in treating fungal infections (Bardiot et al., 2015).
DNA and Protein Binding Studies
The interaction of related compounds with DNA and proteins has been extensively studied to understand their biological activities and potential therapeutic applications. For example, N. Raj (2020) synthesized new paracetamol derivatives and investigated their DNA-binding interactions, demonstrating significant interactions via intercalation. Additionally, these compounds showed strong binding with bovine serum albumin (BSA), suggesting their potential role in drug delivery systems and as pharmacological agents (N. Raj, 2020).
Corrosion Inhibition
N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-2-(o-tolyloxy)acetamide and its analogs have been explored as corrosion inhibitors for metals in acidic environments. A. Nasser and M. A. Sathiq (2016) studied the inhibitory effect of N-[morpholin-4-yl(phenyl)methyl]acetamide on mild steel in hydrochloric acid, revealing more than 90% inhibition efficiency and suggesting its potential application in protecting metal surfaces (A. Nasser & M. A. Sathiq, 2016).
Antioxidant Activities
Compounds structurally related to N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-2-(o-tolyloxy)acetamide have been evaluated for their antioxidant properties. Boudebbous et al. (2021) conducted a study on N-((4-Bromophenyl)(2-hydroxynaphthalen-1-yl)methyl)acetamide, demonstrating its potent free radical scavenging activity. This research provides insights into the antioxidant mechanisms and suggests potential applications in preventing oxidative stress-related diseases (Boudebbous et al., 2021).
Structural and Material Science
The structural aspects and properties of compounds containing the acetamide group have been a subject of research in materials science. Karmakar et al. (2007) studied the structural aspects of amide-containing isoquinoline derivatives, revealing their potential in forming gels and crystalline solids under different conditions. This research indicates the utility of such compounds in developing new materials with specific optical and structural properties (Karmakar et al., 2007).
properties
IUPAC Name |
N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]-2-(2-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O3/c1-18-5-3-4-6-23(18)30-17-24(28)25-16-22(27-11-13-29-14-12-27)19-7-8-21-20(15-19)9-10-26(21)2/h3-8,15,22H,9-14,16-17H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWIZDSHDAJNQCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-2-(o-tolyloxy)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.